molecular formula C18H21FN2O4S B7711381 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide

2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide

Cat. No. B7711381
M. Wt: 380.4 g/mol
InChI Key: HLAIKVABKWPZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide, also known as F4H5, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research studies.

Mechanism of Action

The mechanism of action of 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth, inflammation, and neurodegeneration. Specifically, 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. By inhibiting HDAC activity, 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide may be able to alter the expression of genes that are involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory effects, and neuroprotective effects. Additionally, 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could be useful in the treatment of cancer. 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide has also been shown to reduce the production of pro-inflammatory cytokines, which could be useful in the treatment of inflammatory diseases. Finally, 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide has been shown to protect neurons from oxidative stress and neurotoxicity, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide in lab experiments is its wide range of biochemical and physiological effects. Additionally, 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide. One area of interest is the development of 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide-based therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide and its effects on gene expression. Finally, there is potential for the development of 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide-based therapies for the treatment of neurological disorders such as Alzheimer's disease.

Synthesis Methods

The synthesis of 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide involves a multi-step process that begins with the reaction of 4-fluorobenzylamine with methylsulfonyl chloride to form N-(4-fluorobenzyl)methanesulfonamide. This intermediate compound is then reacted with 2-methoxybenzylamine and acetic anhydride to form the final product, 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide.

Scientific Research Applications

2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide has been used in a variety of scientific research studies, including those related to cancer, inflammation, and neurological disorders. In cancer research, 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide has been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for use in cancer treatment. In studies related to inflammation, 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 2-(N-(4-fluorobenzyl)methylsulfonamido)-N-(2-methoxybenzyl)acetamide has been shown to have neuroprotective effects, making it a potential candidate for use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-[(4-fluorophenyl)methyl-methylsulfonylamino]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O4S/c1-25-17-6-4-3-5-15(17)11-20-18(22)13-21(26(2,23)24)12-14-7-9-16(19)10-8-14/h3-10H,11-13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAIKVABKWPZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(4-fluorobenzyl)-N-(2-methoxybenzyl)-N~2~-(methylsulfonyl)glycinamide

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